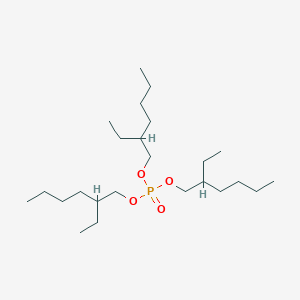![molecular formula C20H16N2 B044522 [1,1'-联萘]-2,2'-二胺 CAS No. 18741-85-0](/img/structure/B44522.png)
[1,1'-联萘]-2,2'-二胺
概述
描述
[1,1’-Binaphthalene]-2,2’-diamine: is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene rings connected at the 1 and 1’ positions, with amino groups attached at the 2 and 2’ positions
科学研究应用
Chemistry: In chemistry, [1,1’-Binaphthalene]-2,2’-diamine is widely used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds.
Biology and Medicine: In biological and medicinal research, this compound has been explored for its potential as a building block for the synthesis of bioactive molecules. Its ability to form stable complexes with metals makes it useful in the development of metal-based drugs and diagnostic agents.
Industry: In the industrial sector, [1,1’-Binaphthalene]-2,2’-diamine is used in the production of advanced materials, including polymers and nanomaterials. Its structural properties contribute to the development of materials with enhanced mechanical and electronic properties.
作用机制
Target of Action
[1,1’-Binaphthalene]-2,2’-diamine, also known as BINAM, is primarily used as a chiral ligand in enantioselective catalysis . It interacts with various targets, including metal ions, to facilitate asymmetric reactions .
Mode of Action
BINAM acts as a chiral ligand, binding to metal ions and creating a chiral environment that can influence the stereochemical outcome of reactions . It is particularly noted for its use in asymmetric hydrogenations and cyclopropanations .
Biochemical Pathways
It is known to be involved in the oxidative skeletal rearrangement of binams, which involves the cleavage of a strong c–c single bond of the binaphthalene unit and nitrogen migration .
Pharmacokinetics
As a biochemical reagent, it is typically used in controlled laboratory settings rather than being administered to living organisms .
Result of Action
The primary result of BINAM’s action is the facilitation of asymmetric reactions, leading to the production of chiral compounds . In the context of gold nanoparticle synthesis, BINAM has been used as a capping ligand, influencing the size and properties of the resulting nanoparticles .
Action Environment
The action of BINAM can be influenced by various environmental factors. For instance, the temperature and solvent used can impact the effectiveness of BINAM as a ligand in catalysis . Additionally, the presence of other reagents or contaminants can also affect the outcome of the reactions .
生化分析
Biochemical Properties
The biochemical properties of [1,1’-Binaphthalene]-2,2’-diamine are largely determined by its structure. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions of the biochemical reaction .
Cellular Effects
[1,1’-Binaphthalene]-2,2’-diamine can have various effects on different types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific conditions .
Molecular Mechanism
The molecular mechanism of action of [1,1’-Binaphthalene]-2,2’-diamine involves a series of complex biochemical reactions. It can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action can vary depending on the specific conditions and the presence of other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Binaphthalene]-2,2’-diamine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of [1,1’-Binaphthalene]-2,2’-diamine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
[1,1’-Binaphthalene]-2,2’-diamine is involved in various metabolic pathways . It can interact with different enzymes and cofactors, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
[1,1’-Binaphthalene]-2,2’-diamine is transported and distributed within cells and tissues in a complex manner . It can interact with various transporters or binding proteins, and can also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of [1,1’-Binaphthalene]-2,2’-diamine can have various effects on its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diamine typically involves the coupling of two naphthalene units followed by the introduction of amino groups. One common method is the Ullmann coupling reaction, where 2-bromo-1-naphthylamine is reacted with copper powder in the presence of a base to form the binaphthyl core. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalene]-2,2’-diamine may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: [1,1’-Binaphthalene]-2,2’-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form the corresponding diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce different substituents.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced diamines, and various substituted binaphthyl compounds, depending on the specific reagents and conditions used.
相似化合物的比较
[1,1’-Binaphthalene]-2,2’-diol: This compound has hydroxyl groups instead of amino groups, making it more suitable for different types of reactions and applications.
[1,1’-Binaphthalene]-2,2’-diylbis(diphenylphosphine): This derivative contains phosphine groups, which are widely used in transition metal catalysis.
Uniqueness: The uniqueness of [1,1’-Binaphthalene]-2,2’-diamine lies in its amino groups, which provide distinct reactivity and coordination properties compared to other binaphthyl derivatives. This makes it particularly valuable in applications requiring strong nucleophilic or basic sites, such as in the synthesis of complex organic molecules and in catalytic processes.
属性
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSNKEOHDLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196328 | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-22-6, 18531-95-8, 18741-85-0 | |
| Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4488-22-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Binaphthyl-2,2'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI03TW52AO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL97NN4U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL35MU1249 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of [1,1'-Binaphthalene]-2,2'-diamine?
A1: [1,1'-Binaphthalene]-2,2'-diamine has the molecular formula C20H16N2 and a molecular weight of 284.35 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize BINAM derivatives?
A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, UV-Vis spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to characterize BINAM derivatives. [, , ]
Q3: How do BINAM derivatives contribute to asymmetric catalysis?
A3: BINAM derivatives often serve as chiral ligands in transition metal complexes, influencing the stereochemical outcome of reactions. Their rigid, C2-symmetric structure creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other. [, , ]
Q4: Can you provide an example of a specific reaction where BINAM-derived catalysts show enantioselectivity?
A4: BINAM-derived thiophosphoramides effectively catalyze the enantioselective intramolecular selenoetherification of unsaturated alcohols in the presence of N-(2-nitrophenylselenenyl)succinimide and methanesulfonic acid. This reaction yields cyclic seleno ethers with good enantioselectivities. []
Q5: Are there any examples of BINAM derivatives being used as organocatalysts?
A5: Yes, wet, unsupported, and supported BINAM-derived prolinamides function effectively as organocatalysts in solvent-free enantioselective Friedländer condensations at room temperature. These reactions produce chiral tacrine analogues with excellent enantioselectivities. [, ]
Q6: How does modifying the structure of BINAM derivatives affect their activity?
A6: Structural modifications on the BINAM scaffold, such as introducing different substituents on the nitrogen atoms or the naphthalene rings, can significantly impact their properties. These changes can influence their conformational preferences, complexation abilities, and catalytic performance. [, , , ]
Q7: Can specific structural modifications enhance the enantioselectivity of BINAM-based catalysts?
A7: Yes, studies focusing on the selenoetherification of olefins found that attaching a 2-nitrophenyl group to the selenium atom, in conjunction with using BINAM-derived thiophosphoramides as catalysts, significantly enhanced the enantioselectivity of the reaction. []
Q8: Apart from catalysis, what other applications do BINAM derivatives have?
A8: BINAM derivatives find applications in:
- Chiral Recognition: They act as chiral selectors in chromatographic separations and sensors for enantiomeric excess determination. [, ]
- Supramolecular Chemistry: Their ability to form well-defined architectures through non-covalent interactions makes them attractive building blocks for supramolecular gels and assemblies. [, , ]
- Material Science: Incorporation of BINAM units into polymers or metal-organic frameworks can impart chirality and unique optical properties. [, ]
Q9: How is computational chemistry used in research involving BINAM derivatives?
A9: Computational methods like Molecular Mechanics (MM) calculations and Density Functional Theory (DFT) are valuable tools to:
- Predict the conformational preferences of BINAM derivatives in solution. []
- Study the electronic structure and properties of BINAM-metal complexes. []
- Gain insights into the mechanisms of BINAM-catalyzed reactions. []
Q10: What analytical techniques are used to monitor reactions involving BINAM derivatives?
A10: Researchers commonly employ techniques like High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions and determine the enantiomeric purity of products. [, ]
Q11: Are there any studies on the environmental impact of BINAM derivatives?
A11: While specific data on the ecotoxicological effects of BINAM derivatives might be limited, researchers are increasingly focusing on developing greener synthetic routes to these compounds, minimizing the use of hazardous reagents and solvents. For example, electrochemical methods have been explored for the synthesis of BINAM derivatives, potentially offering a more sustainable alternative to traditional approaches. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile](/img/structure/B44460.png)

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)
![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)



